molecular formula C12H12N6OS2 B2557079 1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea CAS No. 2379996-50-4

1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea

Cat. No.: B2557079
CAS No.: 2379996-50-4
M. Wt: 320.39
InChI Key: KQYXOAFIFQMKSC-UHFFFAOYSA-N
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Description

1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea is a synthetic organic compound that features a thiazole ring, a thiophene ring, and a triazole ring. These heterocyclic structures are often found in compounds with significant biological activities, making them of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea typically involves multi-step organic reactions. A common approach might include:

    Formation of the Thiazole Ring: Starting with a suitable precursor, such as 2-aminothiazole, and introducing a methyl group at the 5-position.

    Formation of the Triazole Ring: Using a click chemistry approach, such as the Huisgen 1,3-dipolar cycloaddition, to form the 1,2,3-triazole ring.

    Coupling Reactions: Linking the thiazole and triazole rings through a urea linkage, often using reagents like isocyanates or carbodiimides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea can undergo various chemical reactions, including:

    Oxidation: Potential oxidation of the thiophene or thiazole rings.

    Reduction: Reduction of the triazole ring under specific conditions.

    Substitution: Electrophilic or nucleophilic substitution reactions on the heterocyclic rings.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution Reagents: Such as halogens, alkylating agents, or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea may have applications in several fields:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its heterocyclic structure.

    Industry: Use in materials science or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of 1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea would depend on its specific biological target. Generally, compounds with similar structures may:

    Bind to Enzymes: Inhibiting their activity.

    Interact with Receptors: Modulating signal transduction pathways.

    Disrupt Cellular Processes: Affecting cell growth or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(phenyl)-1H-1,2,3-triazol-4-yl]methyl}urea: Similar structure with a phenyl group instead of a thiophene ring.

    1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(pyridin-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea: Similar structure with a pyridine ring instead of a thiophene ring.

Uniqueness

The uniqueness of 1-(5-methyl-1,3-thiazol-2-yl)-3-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}urea lies in its specific combination of heterocyclic rings, which may confer unique biological activities or chemical properties compared to its analogs.

Properties

IUPAC Name

1-(5-methyl-1,3-thiazol-2-yl)-3-[(1-thiophen-2-yltriazol-4-yl)methyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6OS2/c1-8-5-14-12(21-8)15-11(19)13-6-9-7-18(17-16-9)10-3-2-4-20-10/h2-5,7H,6H2,1H3,(H2,13,14,15,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQYXOAFIFQMKSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)NCC2=CN(N=N2)C3=CC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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